2-chloro-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research on similar compounds such as N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide (CBBA) and related analogs has focused on their spectroscopic and electronic properties. These studies are relevant for understanding the photochemical and thermochemical properties of these compounds, potentially applicable in fields like dye-sensitized solar cells (DSSCs). The non-linear optical (NLO) activity of these compounds also offers insights into their potential applications in photonics and optoelectronics (Mary et al., 2020).
Analgesic Activity
Although specific to analgesic properties, research into similar acetamide derivatives has been conducted to understand their potential therapeutic applications. Such studies involve synthesizing acetamide derivatives and investigating their analgesic properties using various tests (Kaplancıklı et al., 2012).
Antibacterial Agents
Several acetamide derivatives have been synthesized and studied for their antibacterial activity. These studies are essential for developing new antibacterial agents, especially in the face of rising antibiotic resistance (Ramalingam et al., 2019).
NMR Studies
Investigations into the NMR properties of related compounds, such as N-(pyridin-2-yl)acetamide, have been conducted to understand their tautomerism. Such studies are crucial for understanding the chemical behavior and properties of these compounds (Katritzky & Ghiviriga, 1995).
Corrosion Inhibition
Research into benzimidazole derivatives, including those containing acetamido pharmacophores, has explored their application as corrosion inhibitors. Such studies are significant for industrial applications, particularly in protecting metals from corrosion (Rouifi et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2,2-difluoro-1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NO3/c10-4-8(14)13-5-1-2-6-7(3-5)16-9(11,12)15-6/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVYUZJEUZJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,2-difluoro-benzo[1,3]dioxol-5-yl)-acetamide |
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